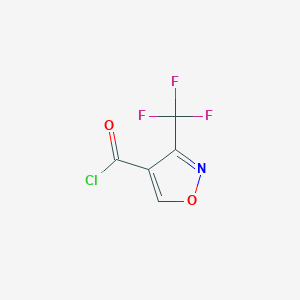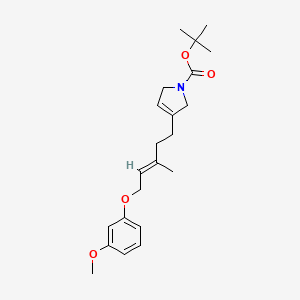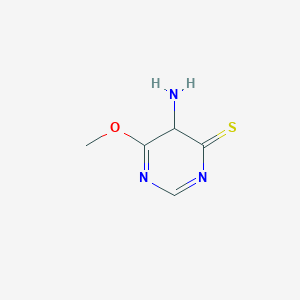![molecular formula C11H15N3O6 B12314313 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12314313.png)
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formyl-2’-O-methylcytidine is a cytidine nucleoside analog. Cytidine analogs are known for their ability to inhibit DNA methyltransferases, which makes them valuable in cancer therapy due to their potential anti-metabolic and anti-tumor activities . This compound is particularly interesting because it is a modified nucleoside found in RNA, specifically in transfer RNA (tRNA), where it plays a role in regulating translation and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-2’-O-methylcytidine typically involves the modification of cytidine. One common method includes the formylation of 2’-O-methylcytidine. The reaction conditions often require the use of formylating agents such as formic acid or formic anhydride under controlled temperatures .
Industrial Production Methods
Industrial production methods for 5-formyl-2’-O-methylcytidine are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles to laboratory synthesis, with optimizations for yield and purity. This might involve the use of automated synthesizers and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-2’-O-methylcytidine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the reaction.
Major Products
Oxidation: 5-Carboxy-2’-O-methylcytidine.
Reduction: 5-Hydroxymethyl-2’-O-methylcytidine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Formyl-2’-O-methylcytidine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on chemical properties.
Biology: Plays a role in the regulation of gene expression and RNA stability.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit DNA methyltransferases.
Mechanism of Action
5-Formyl-2’-O-methylcytidine exerts its effects primarily through the inhibition of DNA methyltransferases. This inhibition prevents the methylation of cytosine residues in DNA, leading to changes in gene expression. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
5-Methylcytidine: Another cytidine analog that also inhibits DNA methyltransferases but has different chemical properties and biological effects.
5-Hydroxymethylcytidine: Similar to 5-formyl-2’-O-methylcytidine but with a hydroxymethyl group instead of a formyl group.
5-Carboxycytidine: An oxidized form of 5-formyl-2’-O-methylcytidine with a carboxyl group.
Uniqueness
5-Formyl-2’-O-methylcytidine is unique due to its specific formyl modification, which imparts distinct chemical and biological properties. This modification allows it to participate in unique chemical reactions and biological pathways, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C11H15N3O6 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H15N3O6/c1-19-8-7(17)6(4-16)20-10(8)14-2-5(3-15)9(12)13-11(14)18/h2-3,6-8,10,16-17H,4H2,1H3,(H2,12,13,18) |
InChI Key |
YBBDRHCNZBVLGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=NC2=O)N)C=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12314236.png)
![1-[(1-Cyclopropylethyl)amino]propan-2-ol](/img/structure/B12314239.png)
![(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12314246.png)



![4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B12314268.png)
![(2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride](/img/structure/B12314279.png)
![4-Phenyl-2-azaspiro[4.4]nonane](/img/structure/B12314285.png)
![N-{[1-(dimethylamino)cycloheptyl]methyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12314293.png)

![rac-(1R,3S)-3-[(pyrimidin-2-yl)carbamoyl]cyclopentane-1-carboxylic acid, cis](/img/structure/B12314315.png)

![tert-butyl N-[5-chloro-2-(oxolane-3-carbonyl)phenyl]carbamate](/img/structure/B12314324.png)
